N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCLPFWQGCDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide typically involves the condensation of 3-benzoyl chromones with benzamidines. This reaction proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, resulting in the formation of the desired chromeno-pyrimidine scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide has a molecular formula of CHFNO and a molecular weight of approximately 321.31 g/mol. The compound features a chromeno-pyrimidine core, which is known for its biological activity, particularly in the development of anticancer agents and other pharmaceuticals .
Anticancer Activity
Research indicates that derivatives of the chromeno-pyrimidine structure exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer drugs .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in numerous physiological processes and disease states, including glaucoma and cancer. By targeting these enzymes, the compound could help manage conditions associated with abnormal CA activity .
Multicomponent Reactions
A novel synthetic route has been developed for the preparation of highly functionalized 5H-chromeno[4,3-d]pyrimidines through multicomponent reactions involving 3-formylchromones and heterocyclic ketene aminals. This method allows for the efficient construction of various derivatives, including this compound, by facilitating multiple bond formations in a single reaction step. Such methodologies are advantageous for combinatorial chemistry and parallel synthesis, enabling rapid exploration of structure-activity relationships .
Cascade Reactions
The use of cascade reactions has also been highlighted as an effective strategy for synthesizing this compound. These reactions can yield complex molecules from simpler starting materials through a series of interconnected steps that enhance efficiency and reduce waste in the synthesis process .
Case Study 1: Anticancer Evaluation
In a recent study, derivatives of this compound were evaluated against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The study concluded that these compounds warrant further investigation as potential anticancer agents due to their selective toxicity towards cancer cells compared to normal cells.
Case Study 2: Carbonic Anhydrase Inhibition
Another investigation focused on the inhibition of carbonic anhydrases by derivatives containing the chromeno-pyrimidine scaffold. The results indicated that certain modifications to the this compound structure enhanced inhibitory potency against specific CA isoforms, suggesting its utility in developing targeted therapies for diseases where CAs play a critical role.
Mechanism of Action
The mechanism of action of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzamide moiety significantly influences molecular properties. Key analogs include:
*XLogP3 values estimated based on structural similarity to .
†Calculated based on molecular formula.
‡Predicted using analogous data from .
- Lipophilicity : Chloro and nitro analogs exhibit higher XLogP3 values (~3.2–3.5), suggesting increased membrane permeability but possible metabolic stability trade-offs.
Heterocyclic Core Modifications
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine analogs, such as 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[...]benzamide, replace the chromeno core with a sulfur-containing heterocycle. These compounds display potent antimicrobial activity, with MIC values <10 µg/mL against E. coli and C. albicans . The thieno core’s reduced aromaticity may alter binding kinetics compared to chromeno derivatives.
Pyrido[4,3-d]pyrimidine Derivatives
N-(4-hydroxy-6-tosyl-pyrido[4,3-d]pyrimidin-2-yl)isonicotinamide (IC₅₀ = 231 μM) highlights the impact of core heteroatoms. The pyrido core’s nitrogen-rich structure enhances solubility but may reduce blood-brain barrier penetration compared to chromeno systems .
Biological Activity
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromeno-pyrimidine derivatives, which have been studied for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and biological evaluations.
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the condensation of chromene and pyrimidine derivatives. Recent studies have utilized microwave-assisted techniques to enhance yield and reduce reaction times. The structural identity of synthesized compounds is confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry.
Antiproliferative Activity
This compound has been evaluated for its antiproliferative activity against various human tumor cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 D12 | 1.8 - 6 |
| Caco2 | 1.8 - 6 |
| MDA-MB231 | 1.8 - 6 |
| MDA-MB468 | >25 |
| HCT116 | >25 |
| PC3 | >25 |
| MCF7 | >25 |
The compound exhibited micromolar cytotoxicity against several cancer cell lines while showing minimal toxicity to normal fibroblast cells (IC50 > 25 µM) . This selective cytotoxicity suggests a potential therapeutic index for further development.
The mechanism by which this compound induces cell death in tumor cells may involve the disruption of key cellular pathways associated with proliferation and survival. In vitro studies indicate that the compound may interfere with cell cycle progression and induce apoptosis in sensitive cell lines .
In Silico Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic profile of this compound. The predicted properties align with Lipinski's Rule of Five, indicating favorable oral bioavailability .
Case Studies
Several case studies have highlighted the efficacy of similar chromeno-pyrimidine derivatives in inducing senescence in cancer cells. For instance, derivatives like 4H-chromeno[2,3-d]pyrimidin-4-one were shown to induce senescence-associated antiproliferative activities without significant toxicity to normal cells . Such findings support the exploration of this compound as a candidate for further preclinical trials.
Q & A
Q. How can researchers validate target engagement in cellular models?
- Validation Workflow :
- Chemical Proteomics : Use affinity pulldown with biotinylated probes .
- Thermal Shift Assay (TSA) : Measure ΔTₘ shifts (>2°C) in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
